[1-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanol
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Overview
Description
“[1-(7-Methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanol” is a compound that belongs to the class of pyrrolo[2,3-d]pyrimidines . Pyrrolo[2,3-d]pyrimidines are known to be potential multi-targeted kinase inhibitors and apoptosis inducers . They have been synthesized in the pursuit of developing more potent and effective targeted kinase inhibitors (TKIs) .
Synthesis Analysis
The synthesis of pyrrolo[2,3-d]pyrimidines involves a series of steps. For instance, halogenated ‘(E)-4-((7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N’-benzylidenebenzohydrazides’ were successfully synthesized in three steps with high yields . The synthesis involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Molecular Structure Analysis
The molecular structure of pyrrolo[2,3-d]pyrimidines is characterized by a pyrimidine ring fused with a pyrrole ring . The proton located at the 2-position of Pyrrolo[2,3-d]pyrimidine displayed a distinctive signal within the chemical shift range of 8.34–8.38 ppm .Chemical Reactions Analysis
The chemical reactions involving pyrrolo[2,3-d]pyrimidines are complex and can lead to a variety of products. For instance, the reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido[2,3-d]pyrimidin-5-one accompanied by the elimination of N,N-dimethylpropionamide, N-methylation, and condensation at the methyl group of the compound .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,3-d]pyrimidines can vary depending on the specific compound. For instance, the yield of a certain compound was 76%; M.p: 212–214 ℃; ATR-FTIR (υmax cm −1): 3047 (=C–H, Stretch), 1661 (C=O, Stretch), 1561 (C=C, Stretch), 1418 (C–H, Band), 1242 (C–N, Stretch), 788 (C–Cl, Stretch) .Mechanism of Action
Pyrrolo[2,3-d]pyrimidines are known to be potential multi-targeted kinase inhibitors and apoptosis inducers . They exhibit significant activity against EGFR, Her2, VEGFR2, and CDK2 enzymes . They have the ability to induce cell cycle arrest and apoptosis in HepG2 cells, accompanied by a notable increase in proapoptotic proteins caspase-3 and Bax, as well as the downregulation of Bcl-2 activity .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
[1-(7-methylpyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O/c1-16-5-4-11-12(16)14-9-15-13(11)17-6-2-10(8-18)3-7-17/h4-5,9-10,18H,2-3,6-8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDZPHDSNVVVOS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1N=CN=C2N3CCC(CC3)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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